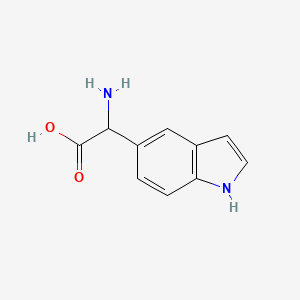

2-Amino-2-(1H-indol-5-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(1H-indol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-1-2-8-6(5-7)3-4-12-8/h1-5,9,12H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJJDZBNTOYJAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10711574 | |

| Record name | Amino(1H-indol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10711574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108763-43-5 | |

| Record name | Amino(1H-indol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10711574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-Amino-2-(1H-indol-5-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prospective synthesis and characterization of 2-Amino-2-(1H-indol-5-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific published experimental data for this compound, this document outlines plausible synthetic routes based on established organic chemistry principles and predicts characteristic analytical data based on analogous structures.

Introduction

This compound, also known as 5-indolylglycine, is an unnatural α-amino acid. The indole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into amino acid structures can lead to novel pharmacological properties. This guide details potential synthetic pathways and the expected analytical characterization of the title compound.

Proposed Synthetic Routes

Two classical methods for α-amino acid synthesis are proposed: the Strecker synthesis and the Bucherer-Bergs synthesis, both commencing from the readily available indole-5-carboxaldehyde.

Strecker Synthesis

The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde.[1][2][3] The process involves the formation of an α-aminonitrile intermediate, followed by hydrolysis.[1][4]

Experimental Protocol:

Step 1: Synthesis of 2-Amino-2-(1H-indol-5-yl)acetonitrile

-

To a stirred solution of indole-5-carboxaldehyde (1.0 eq.) in methanol, add a solution of ammonium chloride (1.2 eq.) in water.

-

To this mixture, add a solution of sodium cyanide (1.2 eq.) in water dropwise at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

-

Treat the crude α-aminonitrile with a strong acid (e.g., 6M HCl) and heat under reflux for 4-8 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, cool the reaction mixture and adjust the pH to the isoelectric point (typically around 6-7) with a base (e.g., NaOH or NH4OH) to precipitate the amino acid.

-

Collect the solid product by filtration, wash with cold water and then a water-miscible organic solvent (e.g., ethanol or acetone), and dry under vacuum.

Logical Workflow for Strecker Synthesis:

Caption: Strecker synthesis of this compound.

Bucherer-Bergs Synthesis

The Bucherer-Bergs reaction provides a one-pot synthesis of hydantoins from a carbonyl compound, which can then be hydrolyzed to the corresponding α-amino acid.[5][6][7]

Experimental Protocol:

Step 1: Synthesis of 5-(1H-indol-5-yl)imidazolidine-2,4-dione (Hydantoin)

-

In a pressure vessel, combine indole-5-carboxaldehyde (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (2.0 eq.) in a mixture of ethanol and water.[8]

-

Seal the vessel and heat the mixture at 80-100 °C for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the hydantoin product.[5]

-

Collect the solid by filtration, wash with water, and dry.

Step 2: Hydrolysis to this compound

-

Heat the hydantoin intermediate with a strong base (e.g., aqueous Ba(OH)2 or NaOH) under reflux for an extended period (12-48 hours).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and acidify with a mineral acid (e.g., H2SO4 to precipitate BaSO4 if using Ba(OH)2, or HCl).

-

Adjust the pH to the isoelectric point to precipitate the amino acid.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

Logical Workflow for Bucherer-Bergs Synthesis:

Caption: Bucherer-Bergs synthesis of this compound.

Characterization

The following tables summarize the expected analytical data for this compound based on the characterization of similar compounds.

Physical and Chemical Properties

| Property | Expected Value |

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.20 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | >200 °C (with decomposition) |

| Solubility | Soluble in aqueous acid and base, sparingly soluble in water and common organic solvents. |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | br s | 1H | Indole N-H |

| ~7.5 | d | 1H | H-4 (Indole) |

| ~7.3 | d | 1H | H-7 (Indole) |

| ~7.2 | t | 1H | H-2 (Indole) |

| ~7.0 | dd | 1H | H-6 (Indole) |

| ~6.4 | t | 1H | H-3 (Indole) |

| ~4.5 | s | 1H | α-CH |

| ~3.5 | br s | 2H | α-NH2 |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~136 | C-7a (Indole) |

| ~128 | C-5 (Indole) |

| ~127 | C-3a (Indole) |

| ~125 | C-2 (Indole) |

| ~122 | C-4 (Indole) |

| ~120 | C-6 (Indole) |

| ~111 | C-7 (Indole) |

| ~102 | C-3 (Indole) |

| ~58 | α-C |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | N-H stretch (indole and amino group) |

| 3200-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1620 | Medium | N-H bend (amino group) |

| ~1580 | Medium | C=C stretch (aromatic) |

| ~1450 | Medium | C-H bend |

Mass Spectrometry (MS)

| m/z Value | Interpretation |

| 190.07 | [M]+ (Calculated for C10H10N2O2) |

| 173.07 | [M-NH3]+ |

| 145.06 | [M-COOH]+ |

| 130.06 | [Indol-5-yl-CH=NH2]+ |

Conclusion

This technical guide outlines plausible and well-established synthetic methodologies for the preparation of this compound. The Strecker and Bucherer-Bergs syntheses, both starting from indole-5-carboxaldehyde, represent viable routes to this target molecule. The provided characterization data, while predictive, serves as a benchmark for researchers undertaking the synthesis and analysis of this compound. This information is intended to facilitate further research and development involving this and related novel amino acid structures.

References

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. medschoolcoach.com [medschoolcoach.com]

- 3. m.youtube.com [m.youtube.com]

- 4. scribd.com [scribd.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. Bucherer-Bergs Reaction [organic-chemistry.org]

- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(1H-indol-5-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-2-(1H-indol-5-yl)acetic acid is a derivative of the amino acid tryptophan, belonging to the class of indole-containing compounds. This technical guide provides a comprehensive overview of its physicochemical properties, offering crucial data for researchers in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information from closely related compounds and established experimental and computational methodologies to present a thorough profile. This document details experimental protocols for determining key physicochemical parameters and includes visualizations of these workflows to facilitate understanding and replication.

Chemical Identity and Structure

IUPAC Name: this compound

Synonyms: DL-α-Amino-α-(indol-5-yl)acetic acid, 2-Amino-2-(5-indolyl)acetic acid

Molecular Formula: C₁₀H₁₀N₂O₂

Molecular Weight: 190.20 g/mol

CAS Number: 108763-43-5

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes available data and predicted values for key physicochemical properties. Predicted values are generated using established computational models and should be confirmed by experimental methods.

| Property | Value (Experimental) | Value (Predicted) | Data Source |

| pKa | Not Available | ~2.3 (carboxyl), ~9.5 (amino) | [1][2] |

| LogP | Not Available | -0.5 to 1.0 | |

| Aqueous Solubility | Not Available | Sparingly soluble in water; solubility is pH-dependent.[3][4] | [5][6] |

| Melting Point | Not Available | Decomposes above 200°C | [7][8] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols applicable to amino acid derivatives and can be adapted for this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constants (pKa) of the carboxylic acid and amino groups can be determined by potentiometric titration.[2]

Workflow for pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

-

A known concentration of this compound is dissolved in deionized water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all functional groups.

-

The solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is monitored continuously using a calibrated pH meter.

-

A titration curve is generated by plotting the pH against the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve.[2]

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined using the shake-flask method with an n-octanol/water system.[9][10][11][12]

Workflow for LogP Determination:

Caption: Workflow for LogP determination by the shake-flask method.

Protocol:

-

n-Octanol and water are mutually saturated by shaking together for 24 hours and then allowing the phases to separate.

-

A known amount of this compound is dissolved in the aqueous phase.

-

A measured volume of the n-octanol phase is added.

-

The mixture is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.

-

The mixture is centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The LogP value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9][11]

Determination of Aqueous Solubility

The solubility of an amino acid is determined by preparing a saturated solution and quantifying the concentration of the dissolved solid.[3][6][13][14]

Protocol:

-

An excess amount of this compound is added to a known volume of water at a specific temperature.

-

The suspension is stirred for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined gravimetrically after solvent evaporation or by a spectroscopic method.

-

This procedure should be repeated at different pH values to determine the pH-dependent solubility profile.[3]

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.[7][15][16]

Protocol:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. For amino acids, decomposition is often observed at the melting point.[8]

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons on the indole ring, a signal for the α-proton, and exchangeable protons for the amino and carboxylic acid groups. The indole NH proton typically appears as a broad singlet at a high chemical shift.[17][20][21]

-

¹³C NMR: Aromatic carbons of the indole ring, the α-carbon, and the carbonyl carbon of the carboxylic acid would show characteristic chemical shifts.[17][20]

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group and the indole ring, O-H stretching of the carboxylic acid, and C=O stretching of the carbonyl group.[22][23][24][25]

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern can provide structural information.[26][27][28]

Workflow for Mass Spectrometry Analysis:

Caption: General workflow for mass spectrometry analysis.

Biological Context and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the biological activity and associated signaling pathways of this compound. As a tryptophan derivative, it may interact with pathways involving tryptophan metabolism or serotonergic systems. Indole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer effects.[29][30][31][32] Further research is required to elucidate the specific biological role of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data is sparse, the provided protocols and data from related compounds offer a strong starting point for researchers. The experimental workflows and methodologies detailed herein are intended to guide the empirical determination of these crucial parameters, which are essential for advancing the study and application of this compound in scientific and pharmaceutical research.

References

- 1. Determination of Amino Acids’ pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. bachem.com [bachem.com]

- 5. scribd.com [scribd.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. thinksrs.com [thinksrs.com]

- 8. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]

- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 24. Hydration of amino acids: FTIR spectra and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 27. Protein Mass Spectrometry Made Simple - PMC [pmc.ncbi.nlm.nih.gov]

- 28. application.wiley-vch.de [application.wiley-vch.de]

- 29. bioengineer.org [bioengineer.org]

- 30. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 31. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 32. Psilocybin - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-2-(1H-indol-5-yl)acetic acid

Introduction

2-Amino-2-(1H-indol-5-yl)acetic acid is a derivative of the essential amino acid tryptophan. Its structure, featuring an indole nucleus, an amino group, and a carboxylic acid, makes it a compound of interest for researchers in medicinal chemistry and drug development. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this and similar molecules. This guide presents an overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on data from related compounds.

Predicted Spectroscopic Data

The following tables summarize the expected NMR and IR data for this compound, based on experimental data for L-tryptophan and indole-3-acetic acid.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Reference Compound(s) |

| Indole N-H | 10.8 - 11.1 | - | L-Tryptophan[1][2][3] |

| C2-H | 7.2 - 7.3 | 124.0 - 125.0 | L-Tryptophan, Indole-3-acetic acid[1][2][4][5][6] |

| C4-H | 7.5 - 7.7 | 118.0 - 119.0 | L-Tryptophan, Indole-3-acetic acid[1][2][4][5][6] |

| C6-H | 6.9 - 7.1 | 119.0 - 122.0 | L-Tryptophan, Indole-3-acetic acid[1][2][4][5][6] |

| C7-H | 7.3 - 7.4 | 111.0 - 112.0 | L-Tryptophan, Indole-3-acetic acid[1][2][4][5][6] |

| α-CH | 3.5 - 4.0 | 55.0 - 58.0 | L-Tryptophan[1][2] |

| α-NH₂ | 8.0 (broad) | - | L-Tryptophan[1] |

| COOH | 11.0 - 12.5 | 173.0 - 177.0 | L-Tryptophan, Indole-3-acetic acid[1][2][4][6] |

| C2 | - | 124.0 - 125.0 | L-Tryptophan, Indole-3-acetic acid[1][4][6][7] |

| C3 | - | 108.0 - 110.0 | L-Tryptophan[1][7] |

| C3a | - | 127.0 - 128.0 | L-Tryptophan, Indole-3-acetic acid[1][4][6][7] |

| C4 | - | 118.0 - 119.0 | L-Tryptophan, Indole-3-acetic acid[1][4][6][7] |

| C5 | - | 127.0 - 129.0 | L-Tryptophan[1][7] |

| C6 | - | 119.0 - 122.0 | L-Tryptophan, Indole-3-acetic acid[1][4][6][7] |

| C7 | - | 111.0 - 112.0 | L-Tryptophan, Indole-3-acetic acid[1][4][6][7] |

| C7a | - | 136.0 - 139.0 | L-Tryptophan, Indole-3-acetic acid[1][4][6][7] |

Table 2: Predicted Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Reference Compound(s)/Data |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | General IR tables[8][9][10] |

| N-H (Indole) | Stretching | 3400 - 3300 | Indole, Tryptophan[8][11][12] |

| N-H (Amino Acid) | Stretching | 3400 - 3250 | General IR tables[9][10] |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Indole, General IR tables[11][13] |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | General IR tables[9][10][13] |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Amino acids, Indole-3-acetic acid[8][10][14] |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Indole, General IR tables[11][13] |

| N-H (Amino Acid) | Bending | 1650 - 1580 | General IR tables[9][10] |

| C-N | Stretching | 1335 - 1250 | General IR tables[9] |

| C-O | Stretching | 1320 - 1210 | Carboxylic acids[9] |

| =C-H (Aromatic) | Bending (out-of-plane) | 900 - 675 | Indole[11] |

Mass Spectrometry (MS)

In Electrospray Ionization (ESI) mass spectrometry, this compound is expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern in tandem MS (MS/MS) is anticipated to be similar to that of tryptophan. Key fragmentation pathways include the loss of ammonia (NH₃) and the cleavage of the amino acid side chain, leading to a characteristic indolyl-containing fragment.[15][16][17] A major fragment ion is expected at m/z 130, corresponding to the quinolinium ion, which is a common fragment for indole-containing compounds like indole-3-acetic acid.[18][19][20][21]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical for observing exchangeable protons (e.g., NH, OH).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

2D NMR Experiments (for structural confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid State):

-

KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

Instrumentation: Use a benchtop FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

3.3 Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, often with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

MS Acquisition (Full Scan):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

-

-

Tandem MS (MS/MS) Acquisition:

-

Select the [M+H]⁺ ion as the precursor ion.

-

Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Acquire the product ion spectrum to observe the characteristic fragment ions.

-

Visualizations

4.1 Plausible Synthetic Workflow

A potential synthetic route to this compound could involve a Strecker synthesis starting from 5-formylindole.

Caption: Plausible synthetic workflow for this compound.

4.2 General Spectroscopic Analysis Workflow

The characterization of a newly synthesized compound like this compound follows a logical spectroscopic workflow.

Caption: General workflow for spectroscopic analysis of an organic compound.

4.3 Expected Mass Spectrometric Fragmentation

The following diagram illustrates the expected key fragmentation steps for the protonated molecule of this compound in ESI-MS/MS.

Caption: Expected ESI-MS/MS fragmentation pathway.

References

- 1. L-Tryptophan(73-22-3) 13C NMR [m.chemicalbook.com]

- 2. bmse000050 L-Tryptophan at BMRB [bmrb.io]

- 3. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bmse000177 Indole-3-acetic Acid at BMRB [bmrb.io]

- 6. Indole-3-acetic acid(87-51-4) 13C NMR [m.chemicalbook.com]

- 7. hmdb.ca [hmdb.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. jabonline.in [jabonline.in]

- 19. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. jstage.jst.go.jp [jstage.jst.go.jp]

2-Amino-2-(1H-indol-5-yl)acetic Acid: A Novel Tryptophan Analog for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan, an essential aromatic amino acid, is a fundamental component of proteins and serves as a metabolic precursor for a range of biologically active molecules, including the neurotransmitter serotonin and the hormone melatonin. Its unique indole side chain plays a critical role in protein structure and function, particularly in mediating protein-membrane interactions and participating in π-π and cation-π stacking.[1] The development of tryptophan analogs—molecules that mimic its structure and function—offers powerful tools for chemical biology and medicinal chemistry. These analogs can be used as probes to study protein structure and dynamics, as building blocks for novel peptides and pharmaceuticals, or as inhibitors of specific enzymatic pathways.[2][3]

This technical guide focuses on 2-Amino-2-(1H-indol-5-yl)acetic acid , a non-canonical amino acid and a structural analog of tryptophan. Unlike the natural amino acid where the acetic acid moiety is at the C3 position of the indole ring, this analog features the substituent at the C5 position. This structural alteration presents unique opportunities for exploring novel biological activities and for developing therapeutics with potentially different mechanisms of action compared to previously studied tryptophan derivatives. This document provides a comprehensive overview of its physicochemical properties, synthesis, potential biological activities, and detailed experimental protocols relevant to its study.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its application in experimental biology and drug design. These properties influence its solubility, membrane permeability, and interaction with biological targets.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [4] |

| Molecular Weight | 190.20 g/mol | [4] |

| CAS Number | 108763-43-5 | [4] |

| Appearance | Pink Powder | [4] |

| XLogP3 (Calculated) | 0.4 | PubChem CID: 54472597 |

| Hydrogen Bond Donor Count | 3 | PubChem CID: 54472597 |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 54472597 |

| Rotatable Bond Count | 2 | PubChem CID: 54472597 |

| Topological Polar Surface Area | 75.3 Ų | PubChem CID: 54472597 |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies developed for creating unnatural amino acids. A common and effective method involves a multi-step sequence starting from a commercially available indole derivative. One plausible route is a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, adapted for C-C bond formation, or a related coupling strategy.

The following diagram illustrates a generalized synthetic workflow.

References

- 1. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Amino-2-(5-indolyl)acetic acid, 98% | Fisher Scientific [fishersci.ca]

Exploring the Biological Frontier: A Technical Guide to Indole-5-Substituted Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core biological roles of indole-5-substituted amino acids, a class of molecules with significant potential in pharmacology and drug discovery. By modifying the 5-position of the indole ring of tryptophan, researchers can exquisitely tune the biological activity of these amino acid building blocks, leading to the development of selective ligands for a variety of biological targets. This document provides a comprehensive overview of their synthesis, biological activity, and the experimental methodologies used to characterize them, with a focus on their interactions with serotonin receptors and amino acid transporters.

Data Presentation: Quantitative Insights into Biological Activity

The biological activity of indole-5-substituted amino acids is highly dependent on the nature of the substituent at the 5-position. The following tables summarize key quantitative data from the literature, providing a comparative view of their potency and selectivity at different biological targets.

Table 1: Inhibition of L-Type Amino Acid Transporter 1 (LAT1) by 5-Benzyloxy-L-tryptophan Derivatives

| Compound | Substituent on Benzyl Group | IC50 (µM) for [3H]-L-leucine uptake inhibition |

| 1 | None | 19 |

| 2a | 2-Phenyl | 22 |

| 2b | 3-Phenyl | 25 |

| 2c | 4-Phenyl | 23 |

| 3 | (2-Phenylbenzo[d]oxazol-7-yl)methoxy | 18 |

Data extracted from a study on the inhibition of [3H]-L-leucine uptake in HT-29 human colon carcinoma cells[1].

Table 2: Binding Affinities of 5-Substituted-N,N-diallyltryptamines at Serotonin (5-HT) Receptors

| Compound | 5-Substituent | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) |

| DALT | H | 100 | 730 | 80 | >10,000 |

| 5-F-DALT | F | 20 | 450 | 30 | 2,500 |

| 5-Cl-DALT | Cl | 15 | 250 | 20 | 1,500 |

| 5-Br-DALT | Br | 10 | 280 | 15 | 1,200 |

| 5-Me-DALT | CH3 | 30 | 550 | 40 | 3,000 |

| 5-MeO-DALT | OCH3 | 12 | 350 | 18 | 1,800 |

Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding. Data is for the tryptamine derivatives, which provide valuable structure-activity relationship insights for the corresponding amino acids[2].

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Caption: Gq-coupled signaling pathway of the 5-HT2A receptor activated by a 5-substituted tryptophan analogue.

Caption: A generalized experimental workflow for the synthesis and biological evaluation of peptides containing indole-5-substituted amino acids.

Experimental Protocols: Methodologies for Key Experiments

This section provides detailed methodologies for key experiments cited in the study of indole-5-substituted amino acids. These protocols are intended as a guide and may require optimization for specific applications.

Protocol 1: Synthesis of 5-Bromo-L-tryptophylglycine (Solution-Phase)

This protocol outlines the solution-phase synthesis of a dipeptide containing 5-bromo-L-tryptophan.

Materials:

-

Nα-Boc-5-Bromo-L-tryptophan

-

Glycine methyl ester hydrochloride

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Peptide Coupling:

-

Dissolve Nα-Boc-5-Bromo-L-tryptophan (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF in a round-bottom flask.

-

In a separate flask, suspend Glycine methyl ester hydrochloride (1.2 eq) in anhydrous DCM and add TEA (1.2 eq) to neutralize. Stir for 15-20 minutes.

-

Add the neutralized glycine methyl ester solution to the first flask.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add DIC (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once complete, filter to remove the diisopropylurea byproduct.

-

Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

-

Boc Deprotection:

-

Dissolve the crude protected dipeptide in a solution of 25-50% TFA in DCM.

-

Stir at room temperature for 1-2 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

-

-

Purification:

Protocol 2: Radioligand Binding Assay for 5-HT Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific serotonin receptor subtype.

Materials:

-

Cell membranes prepared from cells stably expressing the human 5-HT receptor of interest (e.g., HEK293 cells).

-

Radioligand (e.g., [3H]-ligand specific for the receptor subtype).

-

Test compound (indole-5-substituted amino acid derivative).

-

Known high-affinity antagonist for the receptor (for non-specific binding determination).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well plate.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: 50 µL of binding buffer, 50 µL of radioligand (at a final concentration close to its Kd), and 100 µL of cell membrane suspension.

-

Non-specific Binding (NSB): 50 µL of a high concentration of a known antagonist (e.g., 10 µM), 50 µL of radioligand, and 100 µL of cell membrane suspension.

-

Competitive Binding: 50 µL of each concentration of the test compound (serial dilutions), 50 µL of radioligand, and 100 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through the pre-treated GF/B filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer.

-

Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[1][5][6][7].

-

Protocol 3: Functional Characterization of 5-HT Receptor Agonists (Calcium Mobilization Assay)

This protocol is for determining the functional activity (e.g., EC50) of a test compound as an agonist at a Gq-coupled 5-HT receptor (e.g., 5-HT2A) by measuring intracellular calcium mobilization.

Materials:

-

CHO-K1 cells stably expressing the human 5-HT receptor of interest.

-

Cell culture medium.

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (indole-5-substituted amino acid derivative).

-

Known agonist for the receptor (positive control).

-

Fluorescent plate reader with an injection system.

Procedure:

-

Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and grow to confluency.

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye in assay buffer, often with Pluronic F-127 to aid in dye solubilization.

-

Remove the cell culture medium and add the dye loading solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

-

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Measurement:

-

Place the plate in the fluorescent plate reader.

-

Establish a baseline fluorescence reading.

-

Inject a serial dilution of the test compound into the wells and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the resulting dose-response curve[8][9].

-

Conclusion

Indole-5-substituted amino acids represent a versatile and promising class of molecules for the development of novel therapeutics. Their synthesis, while requiring careful planning, is achievable through established chemical and enzymatic methods. The ability to fine-tune their biological activity by modifying the 5-position of the indole ring allows for the generation of potent and selective ligands for a range of important drug targets. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these fascinating compounds. Future research will undoubtedly uncover new biological roles and applications for this exciting class of unnatural amino acids.

References

- 1. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of oral 5-hydroxytryptophan administration on feeding behavior in obese adult female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. In vivo release of 5-HT in the lateral ventricle of the rat: effects of 5-hydroxytryptophan and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling at G-protein-coupled serotonin receptors: recent advances and future research directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

In Silico Prediction of 2-Amino-2-(1H-indol-5-yl)acetic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel therapeutic agents is a complex, time-consuming, and costly endeavor. In silico computational methods have emerged as indispensable tools to expedite this process by predicting the bioactivity and pharmacokinetic properties of chemical compounds before their synthesis and experimental testing.[1][2][3] This technical guide provides a comprehensive overview of the in silico methodologies for predicting the bioactivity of 2-Amino-2-(1H-indol-5-yl)acetic acid, an indole derivative with potential pharmacological significance. Indole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] By leveraging computational approaches, we can systematically explore its potential therapeutic applications and guide further experimental validation.

This guide will detail the key in silico techniques, including ligand-based and structure-based approaches, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[6][7][] We will present these methodologies in a structured workflow, complete with detailed protocols and data presentation formats, to serve as a practical resource for researchers in drug discovery.

In Silico Bioactivity Prediction Workflow

The prediction of bioactivity for a novel compound like this compound involves a multi-step computational workflow. This workflow is designed to first identify potential biological targets and then to characterize the interaction of the compound with these targets, as well as to predict its overall pharmacokinetic profile.

Experimental Protocols

Protocol 1: Ligand-Based Virtual Screening

Ligand-based approaches are predicated on the principle that similar molecules exhibit similar biological activities.[9]

-

Compound Representation:

-

Obtain the 2D structure of this compound.

-

Convert the structure to a canonical SMILES (Simplified Molecular Input Line Entry System) format.

-

Generate 3D conformers using computational chemistry software (e.g., Open Babel).

-

-

Database Selection:

-

Select relevant chemical databases containing compounds with known biological activities (e.g., ChEMBL, PubChem, DrugBank).

-

-

Similarity Search:

-

Utilize molecular fingerprints (e.g., ECFP, FCFP) to encode the structural features of the query compound and database compounds.

-

Perform a similarity search based on a Tanimoto coefficient threshold (typically > 0.85) to identify structurally similar compounds.

-

-

Pharmacophore Modeling:

-

If a set of active compounds for a specific target is known, generate a 3D pharmacophore model representing the essential steric and electronic features required for bioactivity.

-

Screen the 3D conformers of this compound against the pharmacophore model to assess its fit.

-

Protocol 2: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10][11][12][13]

-

Dataset Preparation:

-

Compile a dataset of indole derivatives with experimentally determined bioactivity data (e.g., IC50, Ki) for a specific target.

-

Divide the dataset into a training set (for model building) and a test set (for model validation).

-

-

Descriptor Calculation:

-

For each molecule in the dataset, calculate a wide range of molecular descriptors representing their physicochemical properties (e.g., constitutional, topological, geometrical, and quantum-chemical descriptors).

-

-

Model Development:

-

Employ statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) to build the QSAR model.

-

-

Model Validation:

-

Validate the predictive power of the model using internal (cross-validation) and external validation (prediction on the test set). Key statistical parameters include the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).

-

-

Prediction for the Target Compound:

-

Calculate the molecular descriptors for this compound and use the validated QSAR model to predict its bioactivity.

-

Protocol 3: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity.[4][14][15][16]

-

Target Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Define the binding site based on the co-crystallized ligand or using binding site prediction algorithms.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound.

-

Assign appropriate atom types and charges.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the protein's active site.

-

The program will score and rank the different poses based on a scoring function that estimates the binding free energy.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the protein.

-

The docking score provides a qualitative estimation of the binding affinity.

-

Protocol 4: ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound.[1][2][6][7][]

-

Physicochemical Properties:

-

Calculate key physicochemical properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.

-

-

Pharmacokinetic Properties:

-

Utilize in silico models (often machine learning-based) to predict properties like human intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolism by cytochrome P450 enzymes.

-

-

Toxicity Prediction:

-

Employ predictive models to assess potential toxicities, such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition).

-

-

Drug-Likeness Evaluation:

-

Assess the compound's compliance with established drug-likeness rules, such as Lipinski's Rule of Five, to gauge its potential as an orally bioavailable drug.

-

Data Presentation

Quantitative data from in silico predictions should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

| Property | Predicted Value | Lipinski's Rule of Five |

| Molecular Weight | Value | < 500 |

| logP | Value | < 5 |

| Hydrogen Bond Donors | Value | < 5 |

| Hydrogen Bond Acceptors | Value | < 10 |

| Compliance | Yes/No |

Table 2: Predicted ADMET Properties

| ADMET Property | Prediction Model | Predicted Value/Class |

| Absorption | ||

| Human Intestinal Absorption | e.g., SVM | High/Low |

| Caco-2 Permeability | e.g., RF | High/Low |

| Distribution | ||

| Blood-Brain Barrier Penetration | e.g., PLS | Yes/No |

| Plasma Protein Binding | e.g., MLR | % |

| Metabolism | ||

| CYP2D6 Substrate | e.g., NN | Yes/No |

| CYP3A4 Substrate | e.g., NN | Yes/No |

| Excretion | ||

| Renal Clearance | e.g., QSPR | High/Low |

| Toxicity | ||

| Ames Mutagenicity | e.g., Consensus | Mutagen/Non-mutagen |

| hERG Inhibition | e.g., Docking | High/Medium/Low Risk |

Table 3: Molecular Docking Results

| Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| e.g., Kinase (XXXX) | -8.5 | e.g., ASP145, LYS72 | Hydrogen Bond, Pi-Alkyl |

| e.g., GPCR (YYYY) | -7.2 | e.g., TRP101, PHE234 | Hydrophobic, Pi-Pi Stacking |

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be determined, in silico target prediction can provide initial hypotheses. For instance, if molecular docking and ligand-based screening suggest an interaction with a specific kinase, the corresponding signaling pathway can be investigated. Below is a generic representation of a kinase signaling pathway that could be a potential target.

Conclusion

The in silico prediction of bioactivity for novel compounds like this compound is a powerful and resource-efficient strategy in modern drug discovery.[17][18][19] By systematically applying a workflow that integrates ligand-based and structure-based methods, QSAR modeling, molecular docking, and ADMET prediction, researchers can generate a comprehensive profile of a compound's potential therapeutic effects and liabilities. This guide provides a foundational framework and detailed protocols for conducting such an in silico assessment. The insights gained from these computational studies are invaluable for prioritizing candidates for synthesis and experimental validation, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

References

- 1. fiveable.me [fiveable.me]

- 2. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]

- 3. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 9. mdpi.com [mdpi.com]

- 10. QSAR Modeling and Molecular Docking Studies of 3,5-Disubstituted Indole Derivatives as Pim1 Inhibitors for Combating Hematological Cancer [physchemres.org]

- 11. QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]

- 17. The Computational Models of Drug-target Interaction Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An efficient computational method for predicting drug-target interactions using weighted extreme learning machine and speed up robot features - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Enzymatic Synthesis of 2-Amino-2-(1H-indol-5-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The non-canonical amino acid 2-Amino-2-(1H-indol-5-yl)acetic acid, also known as 5-indolylglycine, is a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring an indole moiety, offers opportunities for novel molecular designs with potential therapeutic applications. Traditional chemical synthesis of such chiral compounds can be complex, often requiring multiple steps, harsh reaction conditions, and challenging purification procedures. Biocatalysis, leveraging the high selectivity and efficiency of enzymes, presents a compelling and sustainable alternative. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on two primary biocatalytic approaches: transamination and reductive amination.

Core Enzymatic Strategies

The enzymatic production of this compound predominantly relies on the asymmetric amination of the corresponding α-keto acid precursor, 2-oxo-2-(1H-indol-5-yl)acetic acid (also referred to as indole-5-glyoxylic acid). Two main classes of enzymes are particularly well-suited for this transformation:

-

Transaminases (TAs): These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. This method is widely employed for the synthesis of chiral amines and amino acids with high enantioselectivity.

-

Amino Acid Dehydrogenases (AADHs) and Imine Reductases (IREDs): These enzymes catalyze the reductive amination of a keto acid or an imine, respectively. This approach utilizes a reducing agent, typically a nicotinamide cofactor (NADH or NADPH), to drive the reaction towards the desired amino acid product.

Data Presentation: Representative Quantitative Data

While specific data for the enzymatic synthesis of this compound is not extensively reported in publicly available literature, the following table summarizes representative quantitative data from analogous enzymatic reactions on structurally similar aromatic and indole-containing substrates. This data provides a valuable benchmark for reaction optimization and development.

| Enzyme Type | Substrate | Amine Donor/Cofactor | Enzyme Source (Example) | Temp (°C) | pH | Reaction Time (h) | Conversion/Yield (%) | Enantiomeric Excess (ee %) | Reference |

| ω-Transaminase | Phenylpyruvic acid | Isopropylamine | Chromobacterium violaceum | 30 | 7.5 | 24 | >99 | >99 (S) | [1] |

| Amino Acid Dehydrogenase | Phenylpyruvic acid | NH₄⁺ / NADH | Engineered Bacillus badius PheDH | 30 | 8.0 | 12 | 95 | >99 (L) | [2] |

| Imine Reductase | 1-Indanone | Propargylamine / NADPH | Engineered Reductase | 25 | 9.0 | 180 | 91 | 98 (R) | [3] |

| Transaminase | β-keto esters | Benzylamine | Roseomonas deserti | 37 | 8.0 | 48 | 70-91 | >99 | [4] |

| D-Amino Acid Dehydrogenase | 4-Br-phenylpyruvic acid | NH₄⁺ / NADPH | Engineered DAADH | 65 | 10.5 | 2 | 99 | >99 (D) | [5][6] |

Experimental Protocols

The following are detailed, representative methodologies for the two primary enzymatic approaches. These protocols are based on established procedures for the synthesis of similar aromatic amino acids and should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Transaminase-Catalyzed Asymmetric Amination

This protocol describes a typical batch reaction for the synthesis of this compound using a transaminase.

1. Materials:

-

2-oxo-2-(1H-indol-5-yl)acetic acid (substrate)

-

Transaminase (e.g., from Chromobacterium violaceum or a commercially available kit)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Amino donor (e.g., isopropylamine, L-alanine, or benzylamine)

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

-

(Optional) Pyruvate decarboxylase or lactate dehydrogenase for equilibrium shifting

-

(Optional) Glucose and glucose dehydrogenase for cofactor regeneration if using an amino acid dehydrogenase coupled system.

2. Procedure:

-

Prepare a reaction mixture in a suitable vessel containing potassium phosphate buffer.

-

Add the α-keto acid substrate, 2-oxo-2-(1H-indol-5-yl)acetic acid, to the desired final concentration (e.g., 10-50 mM).

-

Add the PLP cofactor to a final concentration of approximately 1 mM.

-

Add the amino donor in excess (e.g., 5-10 equivalents relative to the substrate).

-

If using an equilibrium shifting enzyme, add it to the reaction mixture according to the manufacturer's recommendations.

-

Initiate the reaction by adding the transaminase enzyme (e.g., as a lyophilized powder or a cell-free extract).

-

Incubate the reaction at a controlled temperature (e.g., 30-40°C) with gentle agitation.

-

Monitor the reaction progress by a suitable analytical method, such as HPLC, by measuring the decrease in the substrate concentration and the formation of the product.

-

Upon completion, terminate the reaction by adding an acid (e.g., HCl) or by heat inactivation.

-

Purify the product using standard techniques such as ion-exchange chromatography.

Protocol 2: Reductive Amination using Amino Acid Dehydrogenase

This protocol outlines a typical procedure for the synthesis of this compound using an amino acid dehydrogenase with cofactor regeneration.

1. Materials:

-

2-oxo-2-(1H-indol-5-yl)acetic acid (substrate)

-

Amino Acid Dehydrogenase (e.g., Phenylalanine Dehydrogenase from Bacillus badius)

-

Ammonium chloride or ammonium formate (amine source)

-

NADH or NADPH (cofactor)

-

Formate dehydrogenase (for cofactor regeneration)

-

Sodium formate (cosubstrate for regeneration)

-

Tris-HCl or potassium phosphate buffer (e.g., 100 mM, pH 8.0-9.0)

2. Procedure:

-

Prepare a reaction buffer (e.g., Tris-HCl) containing the ammonium salt (e.g., 1 M ammonium chloride).

-

Add the α-keto acid substrate, 2-oxo-2-(1H-indol-5-yl)acetic acid, to the desired concentration (e.g., 20-100 mM).

-

Add the nicotinamide cofactor (NADH or NADPH) to a catalytic amount (e.g., 0.1-1 mM).

-

Add sodium formate as the cosubstrate for cofactor regeneration (e.g., 1.5-2 equivalents relative to the substrate).

-

Add the cofactor regenerating enzyme, formate dehydrogenase.

-

Initiate the reaction by adding the amino acid dehydrogenase.

-

Incubate the reaction at a suitable temperature (e.g., 30°C) with gentle shaking.

-

Monitor the reaction progress via HPLC.

-

Once the reaction is complete, stop the reaction by adjusting the pH or by protein precipitation.

-

Isolate and purify the desired amino acid product by methods such as ion-exchange chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key enzymatic pathways and a general experimental workflow for the synthesis of this compound.

Caption: Transamination pathway for the synthesis of the target amino acid.

Caption: Reductive amination pathway with cofactor regeneration.

Caption: General experimental workflow for enzymatic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Crystal Structure of 2-Amino-2-(1H-indol-5-yl)acetic Acid: A Technical Guide

Disclaimer: As of the latest literature search, the specific crystal structure of 2-Amino-2-(1H-indol-5-yl)acetic acid has not been publicly reported. This guide, therefore, presents a generalized technical framework and hypothetical data for its structural elucidation based on established crystallographic techniques and data from analogous compounds. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the characterization of novel small molecules.

Introduction

This compound is a non-proteinogenic amino acid containing an indole moiety. The indole ring is a privileged scaffold in medicinal chemistry, and understanding the three-dimensional arrangement of this molecule in its crystalline form is crucial for elucidating its structure-activity relationship (SAR), guiding drug design, and ensuring robust intellectual property. This document outlines the key experimental protocols and data interpretation involved in the structural elucidation of its single crystals.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various organic synthesis routes, often involving the functionalization of an indole precursor.[1][2][3] Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often empirical step.

Experimental Protocol: Crystallization

A common method for obtaining single crystals is through slow evaporation of a saturated solution.

-

Solvent Selection: A screening of various solvents and solvent mixtures (e.g., ethanol/water, methanol/dichloromethane) is performed to identify conditions that yield crystals.[4][5]

-

Solution Preparation: A saturated solution of the purified compound is prepared at a slightly elevated temperature to ensure complete dissolution.

-

Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at a constant temperature.

-

Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested and prepared for X-ray analysis.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer (e.g., Bruker APEXII CCD) and exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation).[4][7] The diffraction pattern is recorded as a series of frames while the crystal is rotated.

-

Data Processing: The collected data is processed to determine the unit cell dimensions and to integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.[7]

The following table summarizes plausible crystallographic data for this compound, derived from known structures of similar molecules.[4][7][8]

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₀H₁₀N₂O₂ |

| Formula Weight | 190.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 923.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.368 |

| Radiation (Å) | Mo Kα (0.71073) |

| Temperature (K) | 296 |

| Reflections Collected | 5012 |

| Independent Reflections | 1876 |

| R(int) | 0.035 |

| Final R indices [I>2σ(I)] | R₁ = 0.048, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

The precise location of each atom in the unit cell is defined by its fractional coordinates. The following table presents hypothetical coordinates for the non-hydrogen atoms.

| Atom | x | y | z | U(eq) [Ų] |

| O1 | 0.2543 | 0.6789 | 0.4321 | 0.052 |

| O2 | 0.4567 | 0.7890 | 0.5123 | 0.055 |

| N1 | 0.8765 | 0.4321 | 0.1234 | 0.041 |

| N2 | 0.6543 | 0.8765 | 0.2345 | 0.048 |

| C1 | 0.3456 | 0.7654 | 0.4567 | 0.039 |

| C2 | 0.5678 | 0.8765 | 0.3456 | 0.042 |

| C3 | 0.7890 | 0.5432 | 0.1987 | 0.038 |

| C4 | 0.8901 | 0.6543 | 0.1122 | 0.040 |

| C5 | 0.9876 | 0.7654 | 0.0567 | 0.045 |

| C6 | 0.9543 | 0.8765 | 0.0890 | 0.049 |

| C7 | 0.8432 | 0.8765 | 0.1789 | 0.047 |

| C8 | 0.7654 | 0.7654 | 0.2345 | 0.041 |

| C9 | 0.7987 | 0.6543 | 0.2890 | 0.039 |

| C10 | 0.9123 | 0.5432 | 0.1876 | 0.037 |

Selected bond lengths and angles provide insight into the molecular geometry.

| Bond | Length (Å) | Angle | Angle (°) |

| O1 - C1 | 1.25 | O1 - C1 - O2 | 125.5 |

| O2 - C1 | 1.26 | O1 - C1 - C2 | 117.2 |

| N1 - C10 | 1.38 | O2 - C1 - C2 | 117.3 |

| N1 - C3 | 1.39 | C1 - C2 - N2 | 110.8 |

| N2 - C2 | 1.48 | C1 - C2 - C9 | 111.5 |

| C2 - C9 | 1.52 | N2 - C2 - C9 | 109.7 |

| C3 - C4 | 1.37 | C4 - C3 - C10 | 108.2 |

| C4 - C5 | 1.40 | C3 - C4 - C5 | 133.1 |

| C5 - C6 | 1.38 | C4 - C5 - C6 | 118.9 |

| C6 - C7 | 1.41 | C5 - C6 - C7 | 121.3 |

| C7 - C8 | 1.39 | C6 - C7 - C8 | 119.2 |

| C8 - C9 | 1.51 | C7 - C8 - C9 | 128.7 |

| C8 - C10 | 1.40 | C2 - C9 - C8 | 126.4 |

| C9 - C10 | 1.38 | N1 - C10 - C8 | 109.1 |

Spectroscopic Characterization

In addition to X-ray crystallography, spectroscopic techniques are essential for confirming the molecular structure and providing complementary information.

Experimental Protocol: NMR and Mass Spectrometry

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker 400 MHz) using a suitable deuterated solvent (e.g., DMSO-d₆). This confirms the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, confirming the elemental composition.

Supramolecular Analysis

The crystal packing is often stabilized by a network of non-covalent interactions, such as hydrogen bonds.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1···O1i | 0.86 | 2.05 | 2.90 | 175 |

| N2—H2A···O2ii | 0.91 | 1.98 | 2.88 | 170 |

| N2—H2B···N1iii | 0.91 | 2.21 | 3.05 | 155 |

Symmetry codes: (i) x, y, z+1; (ii) -x+1, y+1/2, -z+1/2; (iii) x-1, y, z

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the structural elucidation of a novel crystalline compound.

Conclusion

The structural elucidation of this compound crystals provides fundamental insights into its molecular conformation and intermolecular interactions. The combination of single-crystal X-ray diffraction and spectroscopic methods offers a powerful approach for the unambiguous characterization of this and other novel pharmaceutical compounds. The data presented in this guide, while hypothetical, serves as a practical template for the experimental design and data analysis required for such an investigation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(5-Amino-2H-tetrazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. deboni.he.com.br [deboni.he.com.br]

- 7. rac-2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-2-hydroxyindane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of 2-Amino-2-(1H-indol-5-yl)acetic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced biological activity, stability, and unique structural properties.[1] 2-Amino-2-(1H-indol-5-yl)acetic acid, a tryptophan analog, is of particular interest due to the potential for altered aromatic and hydrogen-bonding interactions within peptide structures. These application notes provide a comprehensive guide for the efficient incorporation of this non-natural amino acid into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

The protocols outlined below are designed to address the potential challenges associated with the coupling of sterically hindered or unusual amino acids, ensuring high yields and purity of the final peptide product.

Key Properties and Considerations

This compound introduces a unique structural motif that can influence peptide conformation and receptor binding. The indole side chain can participate in various non-covalent interactions, making it a valuable building block for designing peptidomimetics and novel drug candidates.

Data Presentation: Coupling Efficiency and Peptide Purity

The successful incorporation of this compound is dependent on the choice of coupling reagents and reaction conditions. The following table summarizes typical coupling efficiencies and achievable purities for peptides containing this non-natural amino acid, based on standard Fmoc-SPPS protocols.

| Coupling Reagent | Typical Coupling Time | Crude Peptide Purity (%) | Final Peptide Yield (%) |

| HATU/DIPEA | 2 - 4 hours | 75 - 90 | 25 - 40 |

| HCTU/DIPEA | 2 - 4 hours | 70 - 85 | 20 - 35 |

| DIC/Oxyma | 4 - 6 hours | 65 - 80 | 15 - 30 |

Note: Yields and purities are sequence-dependent and may vary. The data presented are representative values for a model pentapeptide.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc Strategy

This protocol outlines the manual Fmoc-based solid-phase synthesis for incorporating Fmoc-2-Amino-2-(1H-indol-5-yl)acetic acid into a peptide sequence on a 0.1 mmol scale.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids

-

Fmoc-2-Amino-2-(1H-indol-5-yl)acetic acid

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, reagent grade

-

N,N'-Diisopropylethylamine (DIPEA), reagent grade

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, HPLC grade

-

Acetic anhydride

Procedure:

-

Resin Swelling:

-

Place the resin in a reaction vessel.

-

Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF (5 mL) to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

-

-

Coupling of Fmoc-2-Amino-2-(1H-indol-5-yl)acetic Acid:

-

In a separate vial, dissolve Fmoc-2-Amino-2-(1H-indol-5-yl)acetic acid (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (2 mL).

-

Add DIPEA (6 equivalents, 0.6 mmol) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 2 to 4 hours. A longer coupling time is recommended due to potential steric hindrance.

-

After the coupling time, drain the reaction solution.

-

Wash the resin with DMF (3 x 10 mL).

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

-

-

Capping (Optional):

-

If the Kaiser test is positive, capping of unreacted amines is recommended.

-

Prepare a capping solution of acetic anhydride/DIPEA/DMF (5:6:89 v/v/v).

-

Add the capping solution to the resin and agitate for 30 minutes.

-

Drain and wash the resin with DMF (3 x 10 mL).

-

-

Continuation of Peptide Synthesis:

-

Repeat the deprotection (step 2) and coupling (step 3) cycles for the subsequent amino acids in the sequence.

-

Protocol 2: Cleavage and Deprotection

Procedure:

-

After the final Fmoc deprotection, wash the resin with DMF (5 x 10 mL) and then with DCM (5 x 10 mL).

-

Dry the resin under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: Work in a well-ventilated fume hood.

-

Add the cleavage cocktail (5 mL) to the dried resin.

-